Cas no 1397196-39-2 (3-AMYL OCTANOIC ACID)

3-アミルオクタン酸(3-Amyl Octanoic Acid)は、中鎖脂肪酸の一種であり、特有の香気特性を持つ有機化合物です。この化合物は、香料やフレーバー産業において重要な役割を果たし、フルーティーまたはチーズ様のニュアンスを付与するために使用されます。その化学構造は、分岐鎖を持つカルボン酸であり、揮発性と安定性のバランスに優れています。また、化粧品や食品添加物としての応用も研究されており、低刺激性で生体適合性が高い点が特徴です。合成経路の最適化により、高純度での製造が可能であり、工業的な利用価値が高い製品です。

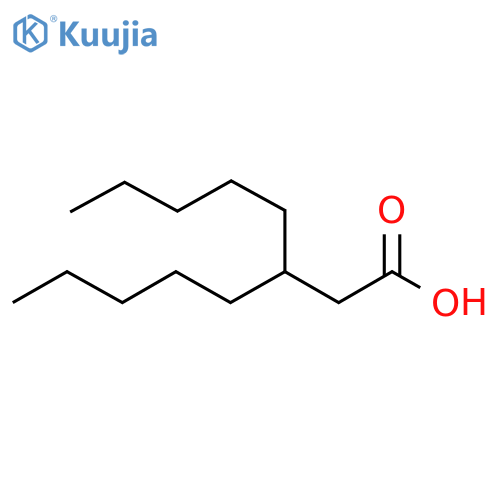

3-AMYL OCTANOIC ACID structure

商品名:3-AMYL OCTANOIC ACID

3-AMYL OCTANOIC ACID 化学的及び物理的性質

名前と識別子

-

- 3-AMYL OCTANOIC ACID

- 3-PENTYL OCTANOIC ACID

- 3-pentyloctanoic acid

-

- MDL: MFCD02258454

- インチ: 1S/C13H26O2/c1-3-5-7-9-12(11-13(14)15)10-8-6-4-2/h12H,3-11H2,1-2H3,(H,14,15)

- InChIKey: WWMSFXCFODNXQS-UHFFFAOYSA-N

- ほほえんだ: C(CC(=O)O)(CCCCC)CCCCC

計算された属性

- せいみつぶんしりょう: 214.193280068g/mol

- どういたいしつりょう: 214.193280068g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 10

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

3-AMYL OCTANOIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26016269-0.25g |

3-pentyloctanoic acid |

1397196-39-2 | 95% | 0.25g |

$509.0 | 2024-06-18 | |

| Enamine | EN300-26016269-2.5g |

3-pentyloctanoic acid |

1397196-39-2 | 95% | 2.5g |

$2014.0 | 2024-06-18 | |

| Enamine | EN300-26016269-5.0g |

3-pentyloctanoic acid |

1397196-39-2 | 95% | 5.0g |

$2981.0 | 2024-06-18 | |

| Enamine | EN300-26016269-0.05g |

3-pentyloctanoic acid |

1397196-39-2 | 95% | 0.05g |

$238.0 | 2024-06-18 | |

| Enamine | EN300-26016269-10g |

3-pentyloctanoic acid |

1397196-39-2 | 95% | 10g |

$4421.0 | 2023-09-14 | |

| 1PlusChem | 1P024YEG-100mg |

3-Pentyloctanoic acid |

1397196-39-2 | 95% | 100mg |

$501.00 | 2024-06-21 | |

| 1PlusChem | 1P024YEG-250mg |

3-Pentyloctanoic acid |

1397196-39-2 | 95% | 250mg |

$691.00 | 2024-06-21 | |

| Aaron | AR024YMS-1g |

3-Pentyloctanoic acid |

1397196-39-2 | 95% | 1g |

$1440.00 | 2025-02-15 | |

| 1PlusChem | 1P024YEG-500mg |

3-Pentyloctanoic acid |

1397196-39-2 | 95% | 500mg |

$1055.00 | 2024-06-21 | |

| 1PlusChem | 1P024YEG-10g |

3-Pentyloctanoic acid |

1397196-39-2 | 95% | 10g |

$5527.00 | 2024-06-21 |

3-AMYL OCTANOIC ACID 関連文献

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1397196-39-2 (3-AMYL OCTANOIC ACID) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1397196-39-2)3-pentyloctanoic acid

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):358.0/547.0/1059.0